Ethyl 2-chloroacetoacetate

Catalog No.
S516490
CAS No.
609-15-4
M.F
C6H9ClO3
M. Wt
164.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloroacetoacetate

CAS Number

609-15-4

Product Name

Ethyl 2-chloroacetoacetate

IUPAC Name

ethyl 2-chloro-3-oxobutanoate

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

InChI

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3

InChI Key

RDULEYWUGKOCMR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C)Cl

Solubility

Soluble in DMSO

Synonyms

A 21960; A21960; A-21960

Canonical SMILES

CCOC(=O)C(C(=O)C)Cl

Description

The exact mass of the compound Ethyl 2-chloroacetoacetate is 164.024 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78426. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Acetoacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor in Organic Synthesis

ECA's versatility lies in its reactive nature. The presence of the ester group (C=O-O-C) and the chloroacetyl group (CH2-Cl-C=O) makes it a valuable precursor for synthesizing complex molecules. Researchers can manipulate these functional groups through various reactions to create new carbon-carbon bonds and introduce desired functionalities into target molecules. For instance, ECA can undergo condensation reactions with amines, amides, and other nucleophiles to form substituted heterocycles, which are ring-shaped structures containing atoms other than carbon PubChem, Ethyl 2-chloroacetoacetate: .

Synthesis of Pharmaceuticals and Biologically Active Compounds

Due to its ability to generate diverse molecular scaffolds, ECA serves as a building block in the synthesis of various pharmaceuticals and biologically active molecules. Scientists can leverage ECA's reactivity to create novel compounds with potential medicinal properties. Research explores using ECA in the synthesis of anti-inflammatory agents, anticonvulsants, and other therapeutic candidates ScienceDirect, Ethyl 2-chloroacetoacetate in Heterocyclic Synthesis.

Research on Chemical Reactions and Mechanisms

ECA's well-defined structure and reactivity make it a suitable model compound for studying reaction mechanisms in organic chemistry. Researchers can use ECA to investigate reaction pathways, kinetics, and the influence of different reaction conditions. This knowledge is crucial for developing new synthetic methods and improving the efficiency of existing ones Wiley Online Library, Recent Advances in the Chemistry of α-Chloroacetoacetic Acid and its Esters: .

Ethyl 2-chloroacetoacetate is an organic compound with the molecular formula C6H9ClO3C_6H_9ClO_3 and a molecular weight of 164.59 g/mol. It is a clear yellow liquid that is slightly soluble in ethyl acetate and sparingly soluble in chloroform. The compound exhibits a melting point of -80 °C and a boiling point of approximately 107 °C at reduced pressure . Ethyl 2-chloroacetoacetate is known for its reactivity due to the presence of both a chloro group and a keto group, making it a versatile intermediate in organic synthesis.

, including:

  • Formation of Heterocycles: It reacts with thiosemicarbazones to yield heterocyclic substituted thiophene derivatives, which exhibit non-steroidal anti-inflammatory activity .
  • Reactions with Amino Alcohols: In the presence of sodium alkoxides, it reacts with 2-(alkylamino) alcohols, leading to the unexpected formation of 2-methyloxazolidine rings .
  • Dechlorination Studies: The compound has been studied for its reductive dechlorination, particularly using Saccharomyces cerevisiae as a biological agent, indicating its potential for bioremediation applications .

Ethyl 2-chloroacetoacetate exhibits notable biological activities. It has been shown to form derivatives with thiosemicarbazones that have anti-inflammatory properties. Additionally, studies indicate that it can undergo degradation processes initiated by hydroxyl radicals, which may influence its environmental persistence and biological interactions .

The synthesis of ethyl 2-chloroacetoacetate typically involves the following methods:

  • Condensation Reaction: Ethyl acetoacetate is reacted with thionyl chloride under controlled temperatures (75–95 °C) in the presence of solvents like n-heptane or dichloroethane. The molar ratio of ethyl acetoacetate to thionyl chloride is approximately 1:1.37 to 2.75 .
  • Dropwise Addition Method: A more detailed method involves cooling ethyl acetoacetate to -5 to 10 °C and then adding sulfonyl chloride dropwise while slowly raising the temperature for several hours. This method ensures high purity and yield of the final product .

Ethyl 2-chloroacetoacetate serves multiple purposes in various fields:

  • Organic Synthesis: It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Its reactivity makes it valuable for studying reaction mechanisms and developing new compounds with potential therapeutic effects.
  • Environmental Studies: Understanding its degradation pathways helps assess its environmental impact and potential for bioremediation .

Research on ethyl 2-chloroacetoacetate includes studies on its interactions with biological systems and environmental factors:

  • Kinetic Studies: Investigations into the kinetics of reactions involving hydroxyl radicals provide insights into its atmospheric degradation mechanisms .
  • Biological Interactions: Its reactions with various biological molecules highlight its potential as a tool in medicinal chemistry and environmental science .

Ethyl 2-chloroacetoacetate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameMolecular FormulaUnique Features
Ethyl AcetoacetateC6H10O3C_6H_{10}O_3Lacks chlorine; used widely in organic synthesis
Methyl 2-chloroacetoacetateC6H9ClO3C_6H_9ClO_3Similar structure but contains a methyl group
Ethyl 4-chloroacetoacetateC6H10ClO3C_6H_{10}ClO_3Chlorine at a different position; varied reactivity
Ethyl ChloroformateC3H5ClO2C_3H_5ClO_2Utilized as an acylating agent; different applications

Ethyl 2-chloroacetoacetate's unique chloro group at the second carbon position distinguishes it from these similar compounds, influencing its reactivity and applications in organic synthesis. Its ability to form diverse derivatives enhances its utility in medicinal chemistry compared to others listed.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Exact Mass

164.024

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (30.6%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (96.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.01%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (66.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (66.42%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

609-15-4

General Manufacturing Information

Butanoic acid, 2-chloro-3-oxo-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Flanagan PM, Fennewald MA. Analysis of inhibitors of the site-specific

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